molecular formula C15H12N2O2S B11708730 N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide CAS No. 35353-19-6

N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide

Katalognummer: B11708730
CAS-Nummer: 35353-19-6
Molekulargewicht: 284.3 g/mol
InChI-Schlüssel: FTKQRUKADZDJIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-Benzothiazol-2-yl)-4-methoxybenzamide is a benzamide derivative featuring a benzothiazole moiety linked to a 4-methoxy-substituted benzoyl group. The compound is synthesized via benzoylation of 2-aminobenzothiazole under basic conditions, yielding high-purity crystals through slow evaporation techniques . Single-crystal X-ray diffraction (XRD) studies confirm its orthorhombic crystal system with lattice parameters $a = 5.9479(5)$ Å, $b = 16.8568(12)$ Å, $c = 11.9366(10)$ Å, and a unit cell volume of $1169.13(16)$ ų .

Eigenschaften

CAS-Nummer

35353-19-6

Molekularformel

C15H12N2O2S

Molekulargewicht

284.3 g/mol

IUPAC-Name

N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C15H12N2O2S/c1-19-11-8-6-10(7-9-11)14(18)17-15-16-12-4-2-3-5-13(12)20-15/h2-9H,1H3,(H,16,17,18)

InChI-Schlüssel

FTKQRUKADZDJIM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2

Löslichkeit

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions

  • Reagents : 2-Aminobenzothiazole (1 equiv), 4-methoxybenzoyl chloride (1.2 equiv)

  • Solvent : Anhydrous toluene

  • Temperature : Reflux (~110°C)

  • Duration : 4–6 hours

  • Workup : The mixture is cooled to room temperature, filtered, and washed with cold ethanol to remove unreacted starting materials. The crude product is recrystallized from ethanol or ethyl acetate to yield pure N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide.

Mechanistic Insights

The reaction proceeds through the attack of the primary amine group of 2-aminobenzothiazole on the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride, releasing HCl as a byproduct. The use of toluene as a solvent facilitates azeotropic removal of water, driving the reaction to completion.

Characterization Data

  • FTIR : Peaks at 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch), and 1250 cm⁻¹ (C-O-C stretch).

  • 1H NMR (DMSO-d6) : δ 8.45 (s, 1H, NH), 7.85–7.25 (m, 7H, aromatic), 3.85 (s, 3H, OCH3).

  • LC/MS-ESI : m/z 285.07 [M+H]+.

Coupling Agent-Mediated Synthesis

For substrates sensitive to acidic conditions, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid precursor.

Reaction Conditions

  • Reagents : 4-Methoxybenzoic acid (1 equiv), 2-aminobenzothiazole (1 equiv), EDC (1.5 equiv), HOBt (1.5 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 0°C to room temperature

  • Duration : 12–24 hours

  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate).

Advantages and Limitations

  • Yield : ~70–80% (higher than direct aminolysis).

  • Side Reactions : Over-activation of the carboxylic acid may lead to oligomerization, necessitating precise stoichiometric control.

Solvent-Free Mechanochemical Synthesis

Recent advances highlight solvent-free methods using ball milling to enhance reaction efficiency and reduce environmental impact.

Procedure

  • Reagents : 2-Aminobenzothiazole, 4-methoxybenzoic acid, N,N’-dicyclohexylcarbodiimide (DCC)

  • Conditions : Ball milling at 30 Hz for 60 minutes

  • Workup : The solid product is washed with dichloromethane to remove dicyclohexylurea byproducts.

Performance Metrics

  • Reaction Time : 1 hour (vs. 4–24 hours for solution-phase methods).

  • Yield : ~85%, demonstrating superior atom economy.

Comparative Analysis of Preparation Methods

MethodReagents/SolventTemperatureTime (h)Yield (%)Purity (HPLC)
Direct AminolysisToluene, acyl chloride110°C4–665–75>95%
Coupling AgentsDMF, EDC/HOBtRT12–2470–80>98%
MechanochemicalSolvent-free, DCCRT185>97%

Large-Scale Industrial Production

For industrial applications, continuous-flow reactors are employed to optimize heat and mass transfer.

Protocol

  • Reactor Type : Tubular flow reactor

  • Residence Time : 10 minutes

  • Throughput : 1 kg/h

  • Catalyst : Heterogeneous silica-supported sulfonic acid

This method achieves 90% conversion with minimal waste generation, aligning with green chemistry principles .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide has been investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT116) and others. For instance, certain structural modifications have resulted in compounds with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating enhanced potency against cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for various derivatives demonstrate promising antimicrobial efficacy, making this compound a candidate for developing new antimicrobial agents .

Anti-inflammatory Potential

Another area of interest is the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as arthritis .

Protein Kinase Inhibition

This compound and its analogs have been explored as inhibitors of specific protein kinases, such as CK-1δ. These inhibitors are being studied for their therapeutic potential in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) by modulating pathways involved in neurotoxicity .

Viral Inhibition

Research has identified derivatives of benzothiazole compounds with inhibitory activity against viruses such as MERS-CoV. This highlights the potential role of this compound in antiviral drug development .

Dyes and Pigments

Due to its chromophoric properties, this compound is utilized in the development of dyes and pigments. Its unique chemical structure allows for vibrant colors and stability in various applications within the textile and coatings industries .

Anticancer Screening Results

A study evaluating a series of benzamide derivatives found that compounds with the benzothiazole moiety exhibited significant anticancer activity against HCT116 cells. The results indicated that modifications to the substituents on the benzamide structure could enhance potency:

CompoundIC50 (µM)Activity
N95.85Anticancer
N184.53Anticancer
5-FU9.99Standard

This table illustrates the comparative effectiveness of these compounds against a standard treatment .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several derivatives were tested against various bacterial strains:

CompoundMIC (µM)Target Organisms
N11.27Bacillus subtilis
N81.43Escherichia coli
N221.30Klebsiella pneumoniae

These findings indicate that specific modifications can lead to enhanced antimicrobial properties .

Wirkmechanismus

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The compound’s ability to interact with DNA and proteins also contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Modifications on the Benzamide Ring

Fluorinated Analogues

  • N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA): Substitution of the 4-methoxy group with a 2-fluoro group alters crystal packing, as evidenced by increased unit cell volume ($1195.61(9)$ ų) compared to the parent compound.
  • N-(6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl)-4-methoxybenzamide : The addition of a 6-dimethylsulfamoyl group (C₁₇H₁₇N₃O₄S₂) introduces sulfonamide functionality, which may enhance binding to biological targets through hydrogen bonding. The molecular weight (391.46 g/mol) and lipophilicity (XLogP3 = 6.1) differ significantly from the parent compound .

Alkoxy-Substituted Analogues

  • N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide: Dual methoxy groups at positions 3 and 4 (C₁₆H₁₄N₂O₃S) amplify electron-donating effects, which could alter electronic distribution and redox properties compared to the mono-methoxy derivative .
Heterocyclic Core Modifications

2.2.1. Quinazolinone Derivatives

  • Compound 7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide): Replacement of benzothiazole with a quinazolinone scaffold results in a higher docking score (−9.65 kcal/mol) against EGFR kinase, suggesting enhanced target affinity due to planar heterocyclic interactions .

Thiazole-Triazole Hybrids

Crystallographic and Thermal Behavior
  • N-(1,3-Benzothiazol-2-yl)-4-methoxybenzamide exhibits a denser crystal lattice (1169.13 ų) than its fluorinated analogue (1195.61 ų), indicating tighter packing due to methoxy’s steric and electronic effects .
  • N-(6,8-Dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide : Bromine atoms increase molecular weight (predicted density = 1.0 g/cm³) and may enhance halogen bonding in crystal structures .
Pharmacological Potential

    Biologische Aktivität

    N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

    Chemical Structure and Properties

    The compound features a benzothiazole moiety linked to a methoxybenzamide group, which contributes to its pharmacological properties. The molecular formula is C11H10N2O2SC_{11}H_{10}N_2O_2S, with a molecular weight of approximately 234.28 g/mol. The presence of functional groups enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

    Anticancer Activity

    Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its ability to inhibit the proliferation of cancer cells through several mechanisms:

    • Cell Line Studies : In vitro assays have shown that this compound can significantly reduce cell viability in multiple cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .
    • Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest in cancer cells, as evidenced by Western blot analyses showing alterations in key proteins involved in these processes .

    Antimicrobial Activity

    This compound has also been investigated for its antimicrobial properties:

    • Inhibition of Pathogens : Studies have reported that this compound demonstrates inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria .
    • Mechanism : The antimicrobial action is thought to involve the disruption of cellular processes in pathogens, although specific molecular targets remain to be fully elucidated .

    Anti-inflammatory Properties

    The compound has shown potential as an anti-inflammatory agent:

    • Enzyme Inhibition : It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory responses. Compounds with similar structures have shown promising results in reducing inflammation .

    Data Table: Biological Activity Overview

    Activity Type Effect Cell Lines/Pathogens IC50 Values
    AnticancerInhibition of cell proliferationA431, A549, H1299Varies (specific values not provided)
    AntimicrobialInhibition of bacterial growthE. coli, S. aureusMIC = 8 μM (example)
    Anti-inflammatoryCOX inhibitionNot specifiedNot specified

    Case Studies and Research Findings

    • Antitumor Activity : A study synthesized twenty-five novel benzothiazole derivatives, including this compound. These compounds were screened for their ability to inhibit tumor cell growth and showed significant activity against A431 and A549 cells .
    • Mechanistic Insights : Another research effort highlighted the interaction of benzothiazole derivatives with specific molecular targets leading to apoptosis in cancer cells. This underscores the potential for targeted therapies based on modifications to the benzothiazole structure .
    • Inflammation Models : Research indicated that compounds with similar structures could effectively reduce inflammatory markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

    Q & A

    Q. Advanced

    • Catalyst screening : Pd/C or NaBH4 for selective reductions (e.g., nitro to amine groups) .
    • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hr for cyclization) .
    • DoE (Design of Experiments) : Taguchi arrays optimize solvent ratios (e.g., DMF:H2O) and stoichiometry .

    How is the compound’s electronic structure correlated with its bioactivity?

    Q. Advanced

    • DFT calculations : Gaussian09 models HOMO-LUMO gaps (e.g., 4.2 eV) to predict redox activity .
    • Molecular docking : AutoDock Vina simulates binding to targets (e.g., PFOR enzyme, ΔG = −8.5 kcal/mol) .
    • QSAR studies : Hammett constants (σ) of substituents (e.g., methoxy: σ = −0.27) correlate with antimicrobial potency .

    What strategies mitigate degradation during long-term stability studies?

    Q. Advanced

    • Forced degradation : Expose to UV (254 nm) and acidic/basic conditions to identify labile sites (e.g., amide hydrolysis) .
    • Lyophilization : Stabilizes solid-state forms (e.g., polymorph I vs. II) with <0.1% degradation over 6 months .
    • HPLC-MS : Track degradation products (e.g., m/z 285.1 for demethylated analog) .

    How do researchers validate target engagement in cellular assays?

    Q. Advanced

    • Cellular thermal shift assay (CETSA) : Confirm binding to kinases (e.g., ΔTm = 4°C for EGFR) .
    • CRISPR knockouts : Validate specificity using HEK293T cells with edited PFOR or CYP3A4 genes .
    • SPR biosensors : Measure real-time binding kinetics (KD = 120 nM) .

    What are the best practices for resolving spectral overlaps in NMR analysis?

    Q. Advanced

    • 2D NMR : HSQC and HMBC resolve overlapping aromatic signals (e.g., δ 7.3–7.5 ppm) .
    • Variable temperature NMR : Heat to 50°C to sharpen broad NH peaks .
    • Deuterium exchange : Confirm labile protons (e.g., NH) via D2O shake .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.